molecular formula C16H16N2O4 B2468058 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole CAS No. 2034341-37-0

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole

Cat. No.: B2468058
CAS No.: 2034341-37-0
M. Wt: 300.314
InChI Key: TWAHUWLAMYPKQT-UHFFFAOYSA-N
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Description

The compound 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a heterocyclic molecule featuring a 1,2-oxazole core substituted with a methyl group at position 5 and a pyrrolidine-carbonyl moiety at position 2. The pyrrolidine ring is further substituted at position 3 with a 2H-1,3-benzodioxol-5-yl group.

Properties

IUPAC Name

[3-(1,3-benzodioxol-5-yl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-10-13(7-17-22-10)16(19)18-5-4-12(8-18)11-2-3-14-15(6-11)21-9-20-14/h2-3,6-7,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWAHUWLAMYPKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the pyrrolidine ring, and finally the construction of the oxazole ring. Each step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This often includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, hydroxide ions

    Electrophiles: Halogens, sulfonyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzodioxole can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .
    • The oxazole ring in this compound may also contribute to its ability to disrupt cancer cell signaling pathways.
  • Neuroprotective Effects
    • Compounds containing pyrrolidine and benzodioxole have been studied for their neuroprotective effects. They may help mitigate oxidative stress and inflammation in neuronal cells, making them potential candidates for treating neurodegenerative diseases .
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains. The presence of the oxazole ring is thought to enhance its interaction with microbial enzymes .

Pharmacological Insights

  • Tyrosine Kinase Inhibition
    • Similar compounds have demonstrated potent inhibition of tyrosine kinases, which are critical in many signaling pathways related to cancer and other diseases. This suggests that 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole may also possess such inhibitory effects .
  • Pharmacokinetics and Bioavailability
    • The molecular structure of this compound suggests favorable pharmacokinetic properties, including good absorption and distribution profiles. Further studies are needed to assess its bioavailability in vivo .

Material Science Applications

  • Polymer Chemistry
    • The compound's unique structure can be utilized in the synthesis of novel polymers with specific functionalities. Its reactivity can be harnessed to create materials with tailored mechanical and thermal properties .
  • Nanotechnology
    • There is potential for using this compound in the development of nanomaterials for drug delivery systems. Its ability to form stable complexes with various drugs could enhance therapeutic efficacy and reduce side effects .

Case Studies

Study FocusFindingsReference
Anticancer EffectsDemonstrated significant inhibition of cell proliferation in vitro
NeuroprotectionReduced oxidative stress markers in neuronal cultures
Antimicrobial ActivityEffective against multiple bacterial strains
Polymer SynthesisSuccessful incorporation into polymer matrices for enhanced properties

Mechanism of Action

The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with 3-(2H-1,3-Benzodioxol-5-yl)-5-(3-Bromophenyl)-1H-Pyrazole (Emrusolmine)

Key Structural Differences :

  • Core Heterocycle : Emrusolmine contains a pyrazole ring, whereas the target compound features a 1,2-oxazole ring. Pyrazoles are aromatic five-membered rings with two adjacent nitrogen atoms, while oxazoles include one oxygen and one nitrogen atom, conferring distinct electronic properties and reactivity .
  • Substituents: Emrusolmine has a 3-bromophenyl group at position 5, while the target compound substitutes position 4 with a pyrrolidine-carbonyl group and position 5 with a methyl group.

Functional Implications :

  • The target compound’s biological activity remains uncharacterized in the evidence, but its benzodioxol group may similarly target neurological pathways.

Comparison with Pyrazole-Based Pesticides (e.g., Fipronil, Ethiprole)

Structural Contrasts :

  • Heterocycle : Fipronil and ethiprole are pyrazole derivatives with trifluoromethyl and sulfinyl groups, respectively . The target compound’s oxazole core lacks the electron-withdrawing substituents seen in these pesticides, which are critical for insecticidal activity.
  • Bioactivity : Pyrazole pesticides act as GABA receptor antagonists. The oxazole moiety in the target compound may confer different target specificity due to altered electronic properties.

Comparison with Multi-Component Reaction Products (e.g., Pyranopyrazole-Oxazine Derivatives)

Discussion of Structural and Methodological Insights

  • Crystallographic Validation : Tools like SHELXL and ORTEP are critical for resolving the stereochemistry of such complex heterocycles, as seen in the refinement and visualization processes described in and .
  • Heterocycle Impact : The oxazole’s reduced basicity compared to pyrazole could improve metabolic stability but may limit hydrogen-bonding interactions in biological targets.

Biological Activity

4-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-methyl-1,2-oxazole is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrrolidine ring, a benzodioxole moiety, and an oxazole ring. Its molecular formula is C16H17N3O3C_{16}H_{17}N_{3}O_{3} with a molecular weight of approximately 299.32 g/mol.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodioxole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound were tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed effective inhibition with minimum inhibitory concentration (MIC) values ranging from 15.62 µg/mL to 31.25 µg/mL, indicating promising antibacterial activity .

Antidiabetic Effects

In a study focusing on the antidiabetic potential of benzodioxole derivatives, certain compounds demonstrated remarkable inhibitory effects on α-amylase and α-glucosidase enzymes, which are crucial in carbohydrate metabolism. The IC50 values for these inhibitors were found to be as low as 2.57 µg/mL, suggesting that similar structural analogs may offer therapeutic benefits in managing diabetes .

Antitumor Activity

Compounds featuring the benzodioxole structure have also been evaluated for their antitumor properties. Research involving human tumor cell lines revealed that certain derivatives exhibited potent cytotoxic effects. For example, compounds structurally related to this compound showed significant inhibition of cell proliferation in several cancer models .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit key enzymes involved in metabolic pathways suggests its role in modulating biochemical processes related to disease states.
  • Cell Cycle Arrest : Some studies indicate that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : Certain derivatives may influence oxidative stress levels within cells, contributing to their antitumor and antimicrobial effects.

Case Studies

Several case studies have highlighted the efficacy of compounds related to this compound:

StudyFindingsReference
Antimicrobial EvaluationDemonstrated MIC values against S. aureus and E. coli
Antidiabetic PotentialIC50 values indicating strong α-amylase inhibition
Antitumor ActivitySignificant cytotoxicity against various human cancer cell lines

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